molecular formula C18H18N4O5S B6030806 2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

Cat. No.: B6030806
M. Wt: 402.4 g/mol
InChI Key: YMCADCGDKDMBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a 4-methyl-3-nitrobenzenesulfonyl group

Preparation Methods

The synthesis of 2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves multiple steps. The process begins with the preparation of the benzoxazole core, which can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative. The piperazine ring is then introduced via a nucleophilic substitution reaction. Finally, the 4-methyl-3-nitrobenzenesulfonyl group is attached to the piperazine ring through a sulfonylation reaction using 4-methyl-3-nitrobenzenesulfonyl chloride .

Chemical Reactions Analysis

2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-[4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(4-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-13-6-7-14(12-16(13)22(23)24)28(25,26)21-10-8-20(9-11-21)18-19-15-4-2-3-5-17(15)27-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCADCGDKDMBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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